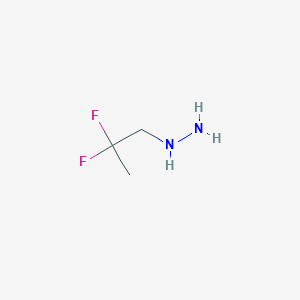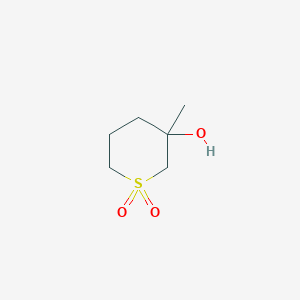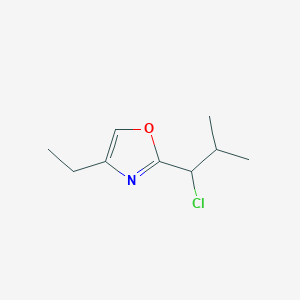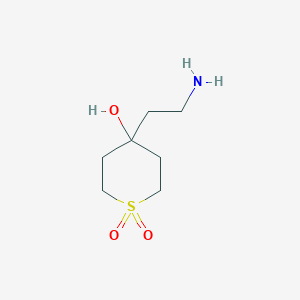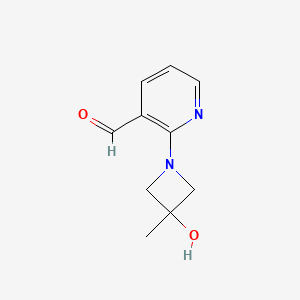
2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound features a pyridine ring substituted with a hydroxy-methylazetidine group and an aldehyde group. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the condensation of 3-hydroxy-3-methylazetidine with pyridine-3-carbaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and aldehyde groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable applications in organic synthesis and pharmaceutical chemistry.
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-(3-hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-10(14)6-12(7-10)9-8(5-13)3-2-4-11-9/h2-5,14H,6-7H2,1H3 |
InChIキー |
ZPMPXYIZXXZMHL-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=C(C=CC=N2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


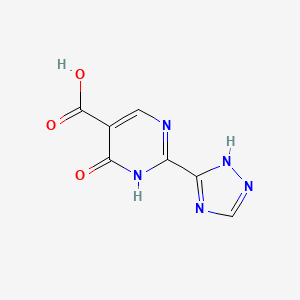
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

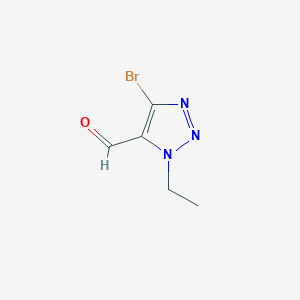
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)


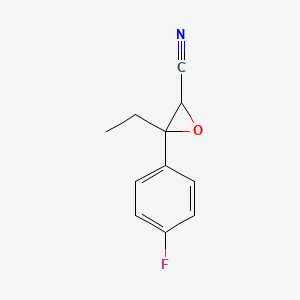
![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
